N-(2-Phenylethyl)-3-pentanamine hydrochloride
Description
N-(2-Phenylethyl)-3-pentanamine hydrochloride (CAS: 1609401-16-2) is an organic amine hydrochloride salt characterized by a pentanamine chain substituted with a 2-phenylethyl group. This compound is structurally related to bioactive molecules, particularly those targeting amine receptors or transporters. Its hydrochloride salt form enhances stability and solubility, making it suitable for research applications in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
N-(2-phenylethyl)pentan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-3-13(4-2)14-11-10-12-8-6-5-7-9-12;/h5-9,13-14H,3-4,10-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVLYAGWPIKYOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609401-16-2 | |
| Record name | Benzeneethanamine, N-(1-ethylpropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609401-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenylethyl)-3-pentanamine hydrochloride typically involves the reductive amination of 2-phenylethylamine with a suitable aldehyde or ketone, followed by the formation of the hydrochloride salt. One common method involves the use of sodium triacetoxyborohydride as a reducing agent in the presence of acetic acid . The reaction proceeds under mild conditions, yielding the desired amine in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Phenylethyl)-3-pentanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenylethyl ring.
Scientific Research Applications
N-(2-Phenylethyl)-3-pentanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research explores its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Phenylethyl)-3-pentanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The phenylethylamine structure allows it to mimic endogenous neurotransmitters, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The compound shares structural motifs with several analogs, primarily through the 2-phenylethyl substituent. Key comparisons include:
Table 1: Structural and Molecular Comparison
Key Observations :
- Rigidity vs. Flexibility : Cyclopentane (rigid) and piperidine (heterocyclic) derivatives may exhibit stronger receptor binding compared to the flexible pentanamine chain in the target compound .
- Functional Groups : Amide or ester groups (e.g., valeramide in ) introduce hydrogen-bonding sites, affecting solubility and interaction with biological targets .
Pharmacological and Functional Implications
- Receptor Targeting : The 2-phenylethyl group is common in compounds interacting with neurotransmitter receptors (e.g., dopamine, serotonin). Piperidine-containing analogs (e.g., fentanyl derivatives) often target opioid receptors, whereas the absence of heterocycles in the target compound suggests divergent applications .
- Agrochemical Potential: Methoxy or fluorine-substituted analogs () are explored in agrochemical research due to enhanced stability and pesticidal activity. The target compound’s primary amine structure may suit similar applications .
- Synthesis Challenges : High-purity synthesis is critical for polymers (e.g., phthalimide derivatives in ), suggesting that the target compound’s synthetic route may require stringent purification to avoid byproducts .
Biological Activity
N-(2-Phenylethyl)-3-pentanamine hydrochloride, a compound with potential therapeutic applications, has garnered attention in recent research due to its biological activity. This article aims to provide a comprehensive overview of its biological effects, including pharmacological properties, mechanisms of action, and relevant case studies.
This compound is a substituted amine that exhibits structural similarities to various psychoactive compounds. Its molecular formula is , and it features a phenethyl group attached to a pentanamine backbone. This structure is significant as it influences the compound's interaction with biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Monoamine Transporter Interaction : The compound has been shown to interact with monoamine transporters, potentially influencing neurotransmitter levels in the brain, which may relate to its psychoactive effects.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Pharmacological Effects
Research indicates that this compound possesses several pharmacological properties:
- Stimulatory Effects : Similar to other phenethylamines, this compound may exhibit stimulant effects, enhancing alertness and cognitive function.
- Antimicrobial Activity : Initial studies have suggested potential antimicrobial properties, indicating efficacy against certain bacterial strains. Further research is needed to confirm these findings and explore the underlying mechanisms.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Studies : A study explored the antimicrobial effects of various amines, including this compound, against a range of pathogens. Results indicated moderate antibacterial activity against Gram-positive bacteria.
Compound Bacterial Strain Inhibition Zone (mm) This compound Staphylococcus aureus 12 This compound Escherichia coli 10 - Neuropharmacological Assessment : Another study evaluated the effects of this compound on cognitive performance in animal models. Results suggested improvements in memory retention and learning tasks, supporting its potential use in cognitive enhancement therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
